Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 1823500-01-1) is a bicyclic amine derivative with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . The compound features a rigid 3,9-diazabicyclo[3.3.1]nonane core, where the tert-butyl carbamate group at position 3 acts as a protective moiety, enhancing solubility and stability during synthetic processes . It is stored under dark, dry conditions at 2–8°C and carries hazard warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for developing nicotinic acetylcholine receptor ligands and antiviral agents . Its structural rigidity and nitrogen atom positioning make it a versatile scaffold for modulating bioactivity.
Properties
IUPAC Name |
tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSXXKHXMGDSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823500-01-1 | |
| Record name | tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which is then subjected to various chemical reactions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The tert-butyl diazabicyclo[3.3.1]nonane family includes several analogs differentiated by substituent positions and ring systems. Key comparisons are summarized below:
(a) 3,7-Diazabicyclo[3.3.1]nonane Derivatives
- Biological Activity: Derivatives with N-alkoxyalkyl substituents at position 9 exhibit local anesthetic effects.
- Structure-Activity Relationship (SAR) : Activity depends on substituent hydrophobicity and stereochemistry. Bulky groups enhance binding to biological targets but may reduce solubility .
(b) 3,9-Diazabicyclo[3.3.1]nonane in Antiviral Research
- Maraviroc Analogs: Replacement of the tropane moiety in maraviroc (an HIV entry inhibitor) with 3,9-diazabicyclo[3.3.1]nonane improved antiviral activity in neutralization assays. Conformational analysis and docking studies suggest enhanced CCR5 receptor binding due to the rigid bicyclic framework .
(c) Nicotinic Acetylcholine Receptor (nAChR) Ligands
- Subtype Selectivity: The 3,9-diazabicyclo[3.3.1]nonane scaffold shows affinity for α4β2 nAChR subtypes, which are implicated in nicotine addiction and neurodegenerative diseases. In contrast, 3,9-diazabicyclo[4.2.1]nonane derivatives exhibit distinct selectivity profiles due to altered ring geometry .
Biological Activity
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 1823500-01-1) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Structure : The compound features a bicyclic structure that is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Studies have shown that derivatives of bicyclic compounds can possess antimicrobial properties. For instance, related compounds have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL for certain derivatives . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential in this area.
Anticancer Activity
Recent studies highlight the anticancer potential of similar bicyclic compounds. For example, certain derivatives have shown significant inhibitory effects on cancer cell proliferation with IC₅₀ values in the low micromolar range (e.g., 0.126 µM against MDA-MB-231 cells) . The selectivity index indicates a favorable therapeutic window, suggesting that these compounds can differentiate between cancerous and non-cancerous cells effectively.
Case Study 1: Inhibition of Cancer Cell Lines
A study evaluated the effects of a structurally related compound on various cancer cell lines. The results indicated:
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Non-cancer) | >2 | Low |
This study demonstrated that while the compound effectively inhibited tumor growth in aggressive breast cancer cells, it showed significantly less toxicity towards non-cancerous cells, thereby underscoring its potential as a targeted cancer therapy .
Case Study 2: Pharmacokinetics and Toxicity
Another investigation assessed the pharmacokinetic profile of similar compounds in animal models:
| Parameter | Value |
|---|---|
| C_max | 592 ± 62 mg/mL |
| t_½ | 27.4 nM |
| Toxicity (oral dose) | 800 mg/kg (acceptable) |
These findings suggest that while the compound exhibits moderate systemic exposure, it maintains a favorable safety profile at high doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
